3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-chlorobenzyl)benzamide
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Overview
Description
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE is a complex organic compound that features a pyrazole ring substituted with bromine and nitro groups, a benzamide moiety, and a chlorobenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be achieved through the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . The bromination and nitration of the pyrazole ring can be carried out using bromine and nitric acid under controlled conditions . The benzamide moiety can be introduced through an amide coupling reaction, often using reagents like EDCI or DCC . Finally, the chlorobenzyl group can be attached via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The bromine atom can be replaced by hydrogen through a dehalogenation reaction using zinc and acetic acid.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Zinc, acetic acid.
Substitution: Amines, thiols, base (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the dehalogenated product.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitro group can participate in redox reactions, while the pyrazole ring can interact with aromatic residues in proteins, affecting their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler pyrazole derivative used in various synthetic applications.
N-(4-Chlorobenzyl)benzamide: A related benzamide compound with different substituents.
Uniqueness
3-[(4-BROMO-3-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-(4-CHLOROBENZYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H14BrClN4O3 |
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Molecular Weight |
449.7 g/mol |
IUPAC Name |
3-[(4-bromo-3-nitropyrazol-1-yl)methyl]-N-[(4-chlorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H14BrClN4O3/c19-16-11-23(22-17(16)24(26)27)10-13-2-1-3-14(8-13)18(25)21-9-12-4-6-15(20)7-5-12/h1-8,11H,9-10H2,(H,21,25) |
InChI Key |
MAZSNLUSCWPJJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)NCC2=CC=C(C=C2)Cl)CN3C=C(C(=N3)[N+](=O)[O-])Br |
Origin of Product |
United States |
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